![molecular formula C18H12N2O5 B5551231 2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

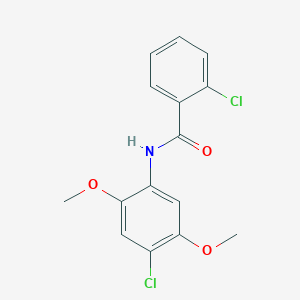

2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid is a compound that can be synthesized through multi-step chemical processes. It involves the combination of naphthalene derivatives with other chemical groups, leading to a complex structure with specific physical and chemical properties.

Synthesis Analysis

- 2-Hydroxy-5-sulfobenzoic acid (2-HSBA) catalyzes the synthesis of various naphthol derivatives, including those similar to the structure of 2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid (Kiyani et al., 2015).

- The Diels-Alder reactivity of nitrobenzofuroxans is explored for synthesis of naphtho- and phenanthreno-furoxanic structures, which could be related to the synthesis of our compound of interest (Goumont et al., 2002).

Molecular Structure Analysis

- The molecular structure of related compounds, such as 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone, provides insights into the possible structural characteristics of 2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid (Abdel-Jalil et al., 2015).

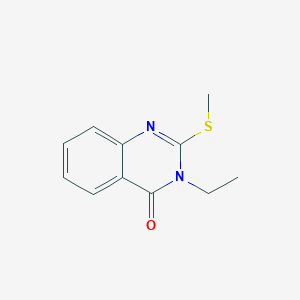

Chemical Reactions and Properties

- The compound's chemical properties can be inferred from similar compounds like o-Iodoxybenzoic Acid which shows diverse reactions in the synthesis of naphthoquinones, a class related to our compound (Mishra & Moorthy, 2016).

Physical Properties Analysis

- Understanding the physical properties of 2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid can be guided by studies on similar nitrobenzoic acids and their interaction with various compounds (Suzuki et al., 1999).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, might be comparable to other naphthylamine and nitrobenzoic acid derivatives, as seen in studies on similar compounds (Ruchelman et al., 2004).

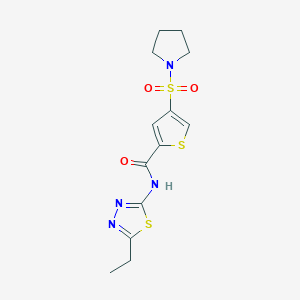

Aplicaciones Científicas De Investigación

Tissue Sulfhydryl Groups

Ellman (1959) synthesized a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials. This study indicated the compound's potential for biochemical analysis, particularly in reactions involving blood and the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Photophysical Characterization

García-López et al. (2014) reported the synthesis of organotin compounds derived from Schiff bases, including a detailed photophysical characterization. This research provides insights into the application of nitrobenzoic acid derivatives in the development of organic light-emitting diodes, showcasing their potential in electronic and photonic devices (García-López et al., 2014).

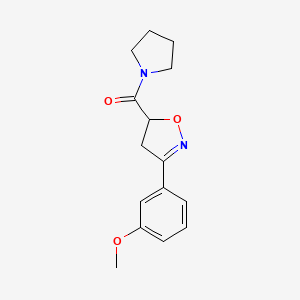

Synthesis of Organic Compounds

Kiyani et al. (2015) utilized 2-hydroxy-5-sulfobenzoic acid to catalyze the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This research highlights the catalytic efficiency of nitrobenzoic acid derivatives in facilitating the synthesis of a wide variety of organic compounds, providing a method that offers advantages such as convenience, cost-effectiveness, and minimal environmental impact (Kiyani et al., 2015).

Antiviral Potential

Naidu et al. (2012) explored the antiviral potential of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes synthesized using an efficient polymer-supported catalyst. The study indicated significant antiviral activity against tobacco mosaic virus, suggesting the potential therapeutic applications of compounds synthesized from nitrobenzoic acid derivatives (Naidu et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-(naphthalen-2-ylcarbamoyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17(15-8-7-14(20(24)25)10-16(15)18(22)23)19-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWWYSCNISQOGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-2-ylcarbamoyl)-5-nitrobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)